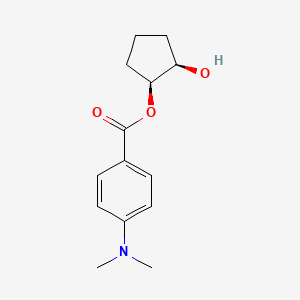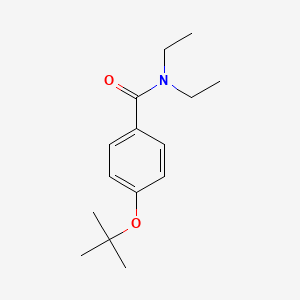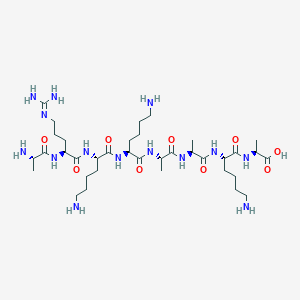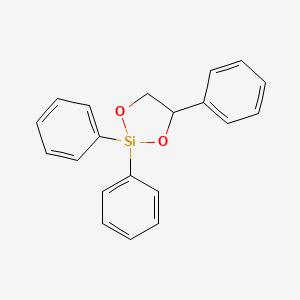![molecular formula C20H13N3O4 B12580306 Benzoic acid, 4-[3-(4-nitrophenyl)-1H-indazol-1-yl]- CAS No. 279249-33-1](/img/structure/B12580306.png)
Benzoic acid, 4-[3-(4-nitrophenyl)-1H-indazol-1-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-[3-(4-nitrophenyl)-1H-indazol-1-yl]- is a complex organic compound that features a benzoic acid moiety linked to a 4-nitrophenyl group through an indazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[3-(4-nitrophenyl)-1H-indazol-1-yl]- typically involves multi-step organic reactions. One common method includes the acetylation of 4-nitrobiphenyl in nitrobenzene using acetyl chloride in the presence of aluminum chloride as a catalyst . The reaction mixture is heated to 50-55°C and then gradually increased to 60-65°C, followed by cooling and washing to obtain the desired product in high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-[3-(4-nitrophenyl)-1H-indazol-1-yl]- undergoes various chemical reactions, including:
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitrophenyl group.
Oxidation: The benzoic acid moiety can be oxidized under strong oxidizing conditions.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4), hydrazine (N2H4)
Catalysts: Aluminum chloride (AlCl3)
Solvents: Nitrobenzene, acetyl chloride
Major Products
Reduction: Formation of 4-aminophenyl derivatives
Substitution: Various substituted benzoic acid derivatives
Aplicaciones Científicas De Investigación
Benzoic acid, 4-[3-(4-nitrophenyl)-1H-indazol-1-yl]- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzoic acid, 4-[3-(4-nitrophenyl)-1H-indazol-1-yl]- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amine, which can then interact with various biological targets. The indazole ring is known to interact with enzymes and receptors, potentially leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenol: Shares the nitrophenyl group but lacks the indazole ring.
4-Aminobenzoic acid: Similar benzoic acid moiety but with an amino group instead of the nitrophenyl group.
Indazole derivatives: Compounds containing the indazole ring but with different substituents.
Uniqueness
Benzoic acid, 4-[3-(4-nitrophenyl)-1H-indazol-1-yl]- is unique due to the combination of the benzoic acid, nitrophenyl, and indazole moieties, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
279249-33-1 |
|---|---|
Fórmula molecular |
C20H13N3O4 |
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
4-[3-(4-nitrophenyl)indazol-1-yl]benzoic acid |
InChI |
InChI=1S/C20H13N3O4/c24-20(25)14-7-9-15(10-8-14)22-18-4-2-1-3-17(18)19(21-22)13-5-11-16(12-6-13)23(26)27/h1-12H,(H,24,25) |
Clave InChI |
QAMJOTQUCPGVGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NN2C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3,4,5-trimethoxyphenyl)-](/img/structure/B12580225.png)


![1-[3,6,7,10,11-Pentakis(pentyloxy)triphenylen-2-YL]hexan-1-one](/img/structure/B12580244.png)

![[4,4'-Bi-9H-carbazole]-3,3'-diol](/img/structure/B12580251.png)

![N-{4-[(2R)-5-Oxooxolan-2-yl]phenyl}methanesulfonamide](/img/structure/B12580264.png)
![1,3-Propanediamine, N,N''-[(dimethylsilylene)di-2,1-ethanediyl]bis-](/img/structure/B12580268.png)


![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12580287.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2,4,6-trimethylphenyl)-](/img/structure/B12580293.png)
![7H-1,4-Methano[1,3]oxazolo[4,3-d][1,2,5]oxadiazepine](/img/structure/B12580299.png)
